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Compound of Interest

2-((2-Methoxyphenyl)thio)acetic
Compound Name:

acid
CAS No.: 18619-21-1
Cat. No.: B1606586

Get Quote

\ J

Introduction & Chemical Context

2-((2-Methoxyphenyl)thio)acetic acid is a thioether-linked carboxylic acid often used as a
synthetic intermediate in the development of pharmaceutical agents (e.g., PPAR agonists,
NSAID analogs) and agrochemicals. Its structure combines an electron-rich o-anisole moiety
with a redox-active thioether linker and an acidic carboxyl tail.[1]

Physicochemical Profile
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Parameter

Data

Chemical Name

2-((2-Methoxyphenyl)thio)acetic acid

CAS Number 18619-21-1

Molecular Formula

Molecular Weight 198.24 g/mol

pKa (Predicted) ~3.5 — 3.8 (Carboxylic acid)

LogP (Predicted)

~1.8-2.1

Soluble in DMSO, Methanol, Acetonitrile, Ethyl

Solubility o
Acetate; Low solubility in Water (pH < 4).[2]
Sulfur Oxidation: The thioether linkage is
susceptible to oxidation, forming sulfoxide (
Key Risk

) and sulfone (

) impurities.[1]

Analytical Workflow Strategy

The characterization strategy relies on orthogonal methods to ensure structural integrity and

purity.[1]
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Figure 1: Orthogonal analytical workflow for complete characterization.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)

Objective: Quantify purity and detect synthesis byproducts (e.g., 2-methoxythiophenol) and
degradation products (sulfoxides).[1]

Method Development Logic

» Stationary Phase: A C18 column is selected for hydrophobic retention of the aromatic ring.[1]

o Mobile Phase: Acidic pH is mandatory (0.1% Formic or Phosphoric acid) to suppress
ionization of the carboxylic acid (pKa ~3.8).[1] If run at neutral pH, the peak will broaden or
elute in the void volume.[1]
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o Detection: The anisole ring provides a strong UV chromophore. 254 nm is standard; 280 nm

is selective for the aromatic ring.[1]

Detailed Protocol

Parameter Condition
Instrument HPLC or UHPLC with PDA/UV Detector

Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm,
Column

3.5 um) or equivalent

Column Temp

30 °C

Mobile Phase A

0.1% Formic Acid in Water (Milli-Q)

Mobile Phase B

Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Injection Vol 5-10uL

Detection UV @ 254 nm (primary), 280 nm (secondary)
Diluent 50:50 Water:Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 10 Initial Hold

15.0 90 Linear Gradient

18.0 90 Wash

18.1 10 Re-equilibration
| 23.0 | 10 | End |

Acceptance Criteria:

o Retention Time (
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): Analyte typically elutes between 8—12 min.[1]
 Tailing Factor:

1]

e Resolution:

between main peak and nearest impurity (likely the sulfoxide, which elutes earlier due to
higher polarity).[1]

Protocol 2: Spectroscopic Identification (NMR & MS)

Objective: Unambiguous structural confirmation.

A. Nuclear Magnetic Resonance (NMR)
Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-

. CDCI

is an alternative but DMSO ensures solubility of the carboxylic acid and prevents dimerization
effects.[1]

Predicted

NMR Data (DMSO-
, 400 MHz):
e 12.5 ppm (bs, 1H): -COOH (Carboxylic acid proton, exchangeable).[1]

e 7.2-6.8 ppm (m, 4H): Aromatic protons (Ar-H).[1] The 2-methoxy substitution creates a
characteristic ABCD or complex multiplet pattern.[1]

e 3.80 ppm (s, 3H): -OCH
(Methoxy group).[1]

e 3.65 ppm (s, 2H): -S-CH
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-COO (Methylene adjacent to sulfur and carbonyl).[1] Note: This singlet is diagnostic; if split,
check for chiral impurities or restricted rotation.

B. Mass Spectrometry (LC-MS)

Mode: Electrospray lonization (ESI) in Negative Mode (ESI-).
o Rationale: Carboxylic acids ionize best by losing a proton (
)[1]
o Expected Mass:
o Monoisotopic Mass: 198.035
o Observed lon (
): 197.03 m/z
e Fragmentation (MS/MS):
o Loss of

(44 Da)

m/z ~153 (Thioanisole radical anion).[1]

Impurity Profiling & Degradation Pathways

Understanding the "life cycle" of the molecule is crucial for stability studies.[1]

Common Impurities

» Starting Material: 2-Methoxythiophenol (distinct thiol odor, elutes later than product in non-

acidic conditions, earlier in acidic).[1]
o Oxidation Products:

o Sulfoxide: 2-((2-Methoxyphenyl)sulfinyl)acetic acid.[1] (More polar, elutes earlier on RP-
HPLC).
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o Sulfone: 2-((2-Methoxyphenyl)sulfonyl)acetic acid.[1] (Elutes between sulfoxide and
parent).[1]
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Figure 2: Synthesis and oxidative degradation pathways.

Solid-State Characterization (Thermal)

Objective: Determine purity and physical form (polymorphs).

Protocol: DSC (Differential Scanning Calorimetry)

e Pan: Aluminum, crimped (non-hermetic).
e Sample Mass: 2-5 mg.

e Ramp: 10 °C/min from 30 °C to 200 °C.
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» Nitrogen Purge: 50 mL/min.
Interpretation:

e Melting Point: Look for a sharp endotherm.[1] While specific literature values vary, similar
thio-acetic acids melt between 80 °C — 120 °C.[1]

o Purity Calculation: Use the van't Hoff equation on the melting endotherm peak to estimate
absolute purity (requires >98% purity to be accurate).[1]

o Decomposition: An exothermic event immediately following melting suggests thermal
instability (decarboxylation).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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